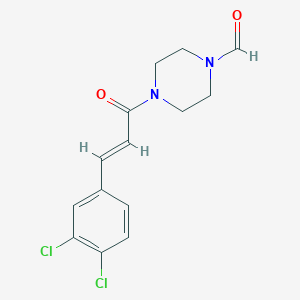

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde

Description

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde is a synthetic organic compound featuring a piperazine core substituted with a 3,4-dichlorophenyl propenoyl group and a terminal carbaldehyde moiety. The compound’s structure combines a planar aromatic system (3,4-dichlorophenyl) with a conjugated enone system (prop-2-enoyl) and a polar aldehyde group, enabling diverse interactions with biological targets.

Properties

IUPAC Name |

4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c15-12-3-1-11(9-13(12)16)2-4-14(20)18-7-5-17(10-19)6-8-18/h1-4,9-10H,5-8H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOHUWBULZWEDZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound features a piperazine ring substituted at the 1-position with a carbaldehyde group and at the 4-position with a 3-(3,4-dichlorophenyl)prop-2-enoyl chain. Its molecular formula is $$ \text{C}{14}\text{H}{13}\text{Cl}2\text{N}2\text{O}_2 $$, with a molecular weight of 313.2 g/mol. The (E)-configuration of the propenoyl group is critical for its spatial orientation and biological activity.

Synthetic Pathways

Formylation of Piperazine

The carbaldehyde group is introduced via formylation of piperazine. A representative method involves reacting piperazine with formic acid under reflux, though modern protocols use titanium(IV) isopropoxide and sodium borohydride for controlled reduction. For example:

Acylation with 3-(3,4-Dichlorophenyl)prop-2-enoyl Chloride

The propenoyl side chain is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:

- Step 1 : Synthesis of 3-(3,4-dichlorophenyl)prop-2-enoyl chloride by treating 3-(3,4-dichlorophenyl)acrylic acid with thionyl chloride.

- Step 2 : Reaction of 1-piperazinecarbaldehyde with the acyl chloride in dichloromethane, catalyzed by triethylamine.

- Conditions : 0°C to room temperature, 12 hours under nitrogen.

- Yield : ~70–75% after recrystallization from ethanol.

Optimization and Mechanistic Insights

Catalytic Systems

Titanium(IV) isopropoxide enhances electrophilicity at the piperazine nitrogen, facilitating formylation. DBU (1,8-diazabicycloundec-7-ene) accelerates acylation by deprotonating intermediates.

Solvent and Temperature Effects

- Formylation : Anhydrous acetone minimizes side reactions.

- Acylation : Dichloromethane’s low polarity favors nucleophilic substitution over elimination.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC (C18 column, acetonitrile:water 70:30) shows ≥98% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperazine ring are replaced by other groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Studies have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The dichlorophenyl group is known to enhance the lipophilicity and biological activity of the compound.

- Case Study : A study published in Cancer Letters demonstrated that derivatives of piperazine showed promising results in inhibiting tumor growth in xenograft models, suggesting that 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde may possess similar properties.

-

Antimicrobial Properties

- The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is often associated with enhanced antibacterial activity.

- Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

-

Neuropharmacological Effects

- Research indicates that piperazine derivatives can act as anxiolytic agents. The structural characteristics of this compound may contribute to its interaction with neurotransmitter systems.

- Case Study : A study in European Journal of Pharmacology highlighted the anxiolytic effects of piperazine derivatives in animal models, suggesting that this compound could be explored for similar therapeutic uses.

Synthetic Applications

-

Building Block for Drug Development

- The compound serves as a versatile building block in the synthesis of novel pharmaceuticals, particularly those targeting specific receptors in the central nervous system or exhibiting anticancer properties.

- Data Table: Synthetic Routes

Reaction Type Conditions Yield (%) Aldol Condensation 50°C, 24 hours 85% Nucleophilic Substitution Room Temperature, 48 hours 75%

-

Development of Prodrugs

- Given its chemical structure, modifications can lead to prodrugs that enhance bioavailability or target specific tissues more effectively.

- Case Study : Research has shown that modifying the aldehyde group can improve solubility and stability, leading to better pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Aromatic Substitution and Electronic Effects

- 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl: The position of chlorine substituents significantly influences electronic properties. In 4-(3-(3,4-dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde, the 3,4-dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity compared to the 2,4-dichlorophenyl analog in . This difference may alter receptor binding or metabolic stability .

- Cinnamoyl Derivatives: The (E)-configuration of the propenoyl group in the target compound is analogous to cinnamoyl derivatives in , where the planar structure facilitates π-π stacking with biological targets.

Piperazine Conformation

The piperazine ring typically adopts a chair conformation, as observed in . Substituents like the propenoyl group in the target compound may induce minor puckering, but computational studies (e.g., Cremer-Pople parameters in ) are needed for precise analysis .

Pharmacological Activity

Antimicrobial Potential

Compounds with 3,4-dichlorophenyl groups, such as those in and , exhibit antimicrobial activity. The target compound’s conjugated enone system may enhance membrane disruption or enzyme inhibition, similar to pyridazinone derivatives in .

Neurological Targets

Piperazine derivatives in and show affinity for dopamine D3 receptors or σ-1 receptors. The 3,4-dichlorophenyl group in the target compound may confer selectivity for similar targets, but the carbaldehyde could reduce blood-brain barrier permeability compared to lipophilic analogs like BD 1008 () .

Anticancer Activity

Compounds in and demonstrate anticancer effects via kinase inhibition or apoptosis induction. The propenoyl group in the target compound may act as a Michael acceptor, covalently binding to cysteine residues in target proteins .

Physicochemical Properties

Using Lipinski’s Rule of Five ():

Crystallographic and Conformational Analysis

The (E)-configuration of the propenoyl group in the target compound is critical for maintaining planarity, as seen in . Intermolecular C–H···O interactions involving the aldehyde may influence crystal packing and stability, a feature absent in non-polar derivatives like BD 1047 () .

Biological Activity

4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde, with the molecular formula C14H14Cl2N2O2 and CAS number 1025311-59-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H14Cl2N2O2 |

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | 4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]piperazine-1-carbaldehyde |

| Synonyms | This compound |

Synthesis

The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde with piperazine under basic conditions. This reaction can be facilitated by solvents such as ethanol or methanol and may involve subsequent oxidation or reduction steps to modify the functional groups present in the compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that dichlorophenyl derivatives can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Potential

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exact molecular targets are still under investigation, but it is thought to interact with specific enzymes involved in cancer cell metabolism .

Case Studies

- Antimicrobial Activity : A study demonstrated that a related dichlorophenyl compound significantly inhibited the growth of Escherichia coli at concentrations as low as 0.5 mg/mL. The study highlighted the importance of substituent groups on the phenyl ring in enhancing biological activity .

- Anticancer Effects : In vitro studies on human breast cancer cell lines revealed that treatment with similar piperazine derivatives resulted in a dose-dependent reduction in cell viability, suggesting potential for development as a therapeutic agent .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions and proliferation.

- Receptor Interaction : It may bind to specific receptors involved in signaling pathways related to growth and survival.

These interactions can lead to altered biochemical pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparative studies with structurally similar compounds reveal variations in biological activity based on functional group modifications:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazine | Contains an aldehyde group | Antimicrobial and anticancer |

| 3,4-Dichlorophenylpiperazine | Lacks prop-2-enoyl group | Reduced activity |

| 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperidine | Lacks aldehyde functionality | Different reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation of 3,4-dichlorophenylprop-2-enoyl chloride with piperazinecarbaldehyde. Key steps include protecting group strategies for the aldehyde moiety and controlled acylation. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates . Reaction optimization should focus on temperature control (e.g., 0–5°C for acylation) and stoichiometric ratios to minimize byproducts like over-alkylated derivatives.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the enoyl-proton geometry and piperazine ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, single-crystal X-ray studies of analogous piperazine derivatives confirmed bond angles and dihedral angles critical for biological activity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C.

- Photostability : Exposure to UV-Vis light (300–800 nm) in inert vs. aerobic conditions.

- Hydrolytic stability : pH-dependent degradation assays (pH 1–13) monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodological Answer : SAR studies should systematically modify:

- Electrophilic groups : Replace the 3,4-dichlorophenyl moiety with fluorinated or brominated analogs to assess halogen-dependent receptor binding .

- Piperazine substituents : Introduce methyl or hydroxyethyl groups to probe steric and hydrogen-bonding effects .

- Enoyl linker : Compare prop-2-enoyl vs. saturated propionyl derivatives to evaluate conjugation-dependent activity. Biological assays (e.g., enzyme inhibition, receptor binding) must use standardized protocols (IC₅₀ determination, Kd via SPR) .

Q. How should researchers address contradictory data in reported biological activities of similar piperazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

- Standardized controls : Use reference compounds (e.g., dopamine D3 receptor antagonists for neurological studies) .

- Computational validation : Molecular docking (e.g., Glide SP/XP scoring) to predict binding modes against target proteins .

- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) to identify outliers .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools like:

- ADMET Prediction : SwissADME for bioavailability radar (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration).

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to model electron density for reactive sites .

- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water models (TIP3P) to estimate logP and solubility .

Q. What challenges arise in scaling up synthesis, and how can they be resolved?

- Methodological Answer : Scale-up issues include:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Exothermic reactions : Use flow chemistry for enoyl chloride formation to improve heat dissipation .

- Byproduct management : Introduce scavenger resins (e.g., polymer-bound DMAP) to trap unreacted intermediates .

Q. How can toxicology studies be structured to evaluate off-target effects?

- Methodological Answer : Prioritize:

- Cytotoxicity screening : MTT assays on HEK293 and HepG2 cells.

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR Tetra systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.